

# An In-depth Technical Guide to 1-Phenylpropane-1,3-diol

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## Compound of Interest

Compound Name: 1-Phenylpropane-1,3-diol

CAS No.: 4850-49-1

Cat. No.: B1205248

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-phenylpropane-1,3-diol**, a versatile chiral building block with significant applications in the pharmaceutical and fragrance industries. We will delve into its chemical and physical properties, established synthesis protocols, and analytical characterization methods, with a focus on the scientific principles that underpin these techniques.

## Core Identification and Properties

**1-Phenylpropane-1,3-diol** is a colorless solid with a sweet, floral odor.<sup>[1]</sup> Its chemical structure consists of a phenyl group and two hydroxyl groups attached to a propane chain. This diol exists as a racemate and as individual enantiomers, each with distinct CAS numbers. The stereochemistry of this compound is crucial for its application in asymmetric synthesis, where it serves as a valuable chiral precursor for the production of enantiomerically pure pharmaceuticals and natural products.<sup>[1]</sup>

## Chemical Abstract Service (CAS) Numbers:

- Racemic **1-Phenylpropane-1,3-diol**: 4850-49-1[1][2][3]
- (R)-1-Phenyl-1,3-propanediol: 103548-16-9[4][5][6]
- (S)-1-Phenyl-1,3-propanediol: 96854-34-1[1][7][8]

## Physicochemical Properties:

A summary of the key physicochemical properties of **1-phenylpropane-1,3-diol** is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[1][2][3][4][5][6][7][9]
Molecular Weight	152.19 g/mol	[1][2][3][6][7][9]
Appearance	Colorless to light yellow liquid or colorless solid	[1][2]
Melting Point	61-66 °C	[2][5][8]
Boiling Point	175 °C at 11 Torr	[1][2]
Density	1.1198 g/cm <sup>3</sup> at 15 °C	[1][2]
Solubility	Information not explicitly available in search results.	
pKa	13.95 ± 0.20 (Predicted)	[2]
LogP	1.10240	[1]

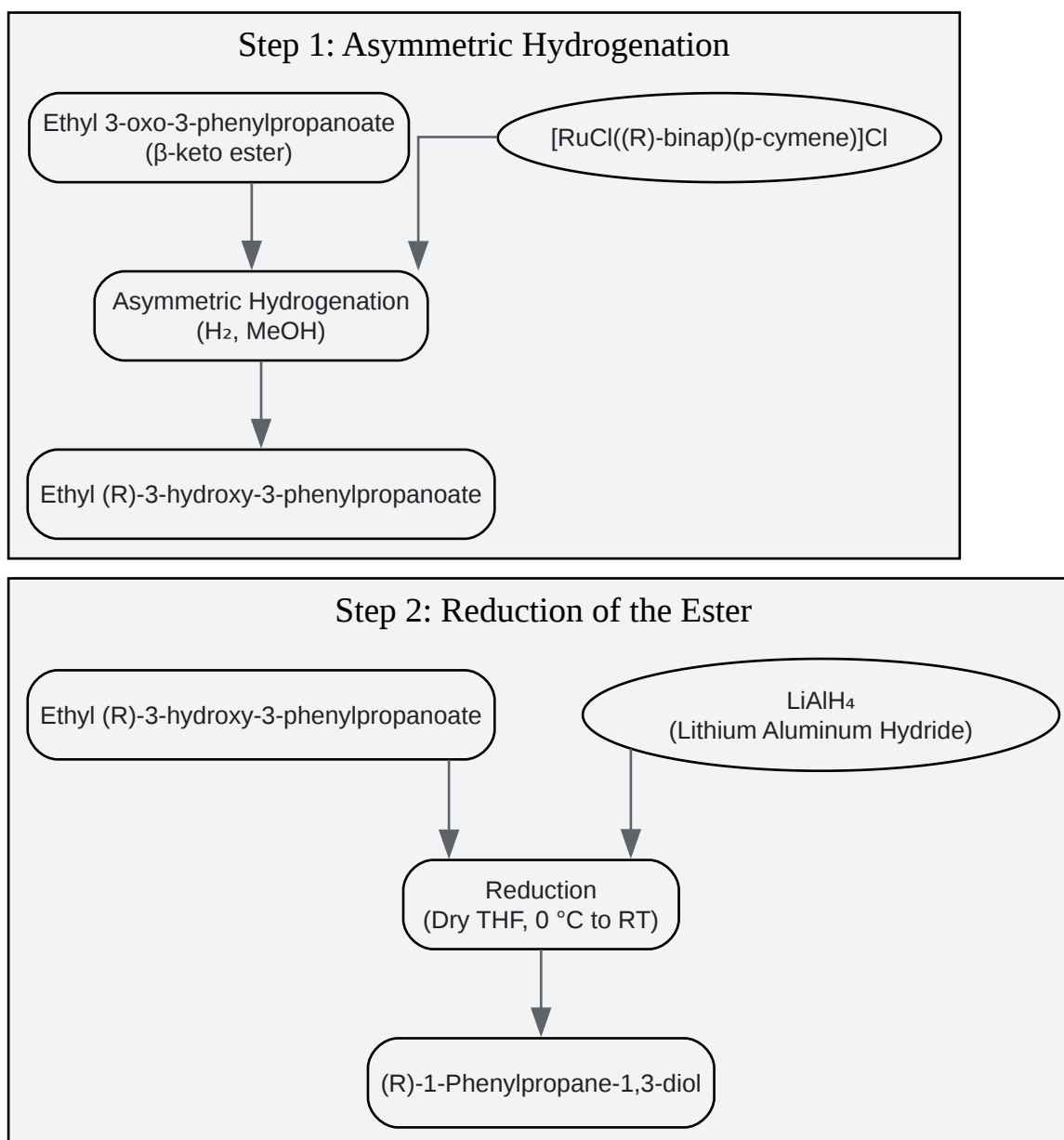
## Synthesis of 1-Phenylpropane-1,3-diol

The synthesis of **1-phenylpropane-1,3-diol**, particularly in its enantiomerically pure forms, is a topic of significant interest. Asymmetric hydrogenation of  $\beta$ -keto esters is a highly efficient method for producing chiral 1,3-diols.[10]

## Asymmetric Synthesis of (R)-1-Phenylpropane-1,3-diol

This protocol outlines a general and efficient method for the asymmetric synthesis of chiral 1,3-diols, adapted from a procedure involving the asymmetric hydrogenation of a  $\beta$ -keto ester followed by reduction.[10]

Workflow for Asymmetric Synthesis:



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Caption: Asymmetric synthesis of (R)-1-phenylpropane-1,3-diol.

Detailed Protocol:

### Step 1: Asymmetric Hydrogenation of Ethyl 3-oxo-3-phenylpropanoate

- **Catalyst Preparation:** A suitable chiral ruthenium-diphosphine catalyst, such as one derived from (R)-BINAP, is utilized. These catalysts are known for their high enantioselectivity in the hydrogenation of functionalized ketones.[\[10\]](#)
- **Reaction Setup:** In a reaction vessel, dissolve ethyl 3-oxo-3-phenylpropanoate in methanol.[\[10\]](#)
- **Hydrogenation:** Add the chiral ruthenium catalyst (e.g., 2 mol%) to the solution. Pressurize the vessel with hydrogen gas and stir the mixture at a controlled temperature until the reaction is complete, as monitored by techniques like TLC or GC.
- **Work-up and Purification:** After the reaction, the solvent is removed under reduced pressure. The resulting crude product, ethyl (R)-3-hydroxy-3-phenylpropanoate, can be purified by column chromatography.

### Step 2: Reduction of Ethyl (R)-3-hydroxy-3-phenylpropanoate

- **Reaction Setup:** In a flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH<sub>4</sub>) in dry tetrahydrofuran (THF) and cool the mixture to 0 °C.[\[10\]](#)
- **Addition of Ester:** Slowly add a solution of ethyl (R)-3-hydroxy-3-phenylpropanoate in dry THF to the LiAlH<sub>4</sub> suspension.
- **Reaction and Quenching:** Allow the reaction mixture to warm to room temperature and stir for a few hours.[\[10\]](#) Carefully quench the reaction by the sequential addition of water, a sodium hydroxide solution, and then more water.
- **Extraction and Purification:** Extract the product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrate it under reduced pressure. The final product, (R)-**1-phenylpropane-1,3-diol**, can be purified by column chromatography.[\[10\]](#)

## Analytical Characterization

The identity and purity of **1-phenylpropane-1,3-diol** are confirmed using various spectroscopic and chromatographic techniques.

## Spectroscopic Methods

While specific spectra are not provided in the search results, the following techniques are standard for the characterization of this compound:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR would show characteristic signals for the aromatic protons, the methine proton adjacent to the phenyl group and one hydroxyl group, and the methylene protons of the propane chain.
  - $^{13}\text{C}$  NMR would display distinct peaks for the carbon atoms in the phenyl ring and the propane backbone.[1]
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of  $3200\text{-}3600\text{ cm}^{-1}$ , characteristic of the O-H stretching vibrations of the hydroxyl groups.[10]
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound ( $152.19\text{ g/mol}$ ).[1][2][3][6][7][9]

## Chromatographic Methods

- Gas Chromatography (GC): GC is a valuable tool for assessing the purity of **1-phenylpropane-1,3-diol** and for determining the enantiomeric excess of chiral samples when using a chiral stationary phase.[5][10]
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC is also employed to separate and quantify the enantiomers of **1-phenylpropane-1,3-diol**, providing accurate measurements of enantiomeric excess.[10]

## Safety and Handling

**1-Phenylpropane-1,3-diol** is considered a hazardous substance.[11] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.

## Hazard Identification:

- Skin and Eye Irritation: May cause skin and eye irritation.[12][13]
- Respiratory Irritation: May cause respiratory irritation.[12][13]
- Ingestion: Accidental ingestion may be harmful.[11]

## Recommended Safety Precautions:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[12][13]
- Storage: Store in a well-ventilated place and keep the container tightly closed.[12][13]

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.

## Applications

**1-Phenylpropane-1,3-diol** and its enantiomers are valuable intermediates in organic synthesis.

- Chiral Building Blocks: They are crucial starting materials for the synthesis of enantiomerically pure pharmaceuticals and natural products.[1]
- Fragrance Industry: This compound is also utilized in the synthesis of fragrances.[1]
- Fine Chemicals: It serves as an intermediate in the production of various fine chemicals.[14]

## Conclusion

**1-Phenylpropane-1,3-diol** is a key chemical entity with significant utility in specialized fields of chemistry. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe application in research and development. The methodologies outlined in

this guide provide a foundation for scientists and professionals working with this versatile compound.

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